molecular formula C22H18N2O4S B2488109 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(m-tolyl)benzenesulfonamide CAS No. 955298-44-9

4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(m-tolyl)benzenesulfonamide

Cat. No.: B2488109
CAS No.: 955298-44-9
M. Wt: 406.46
InChI Key: DGDCMHLAAPOYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(m-tolyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a phthalimide (1,3-dioxoisoindolin-2-yl)methyl group at the 4-position of the benzene ring and an m-tolyl (3-methylphenyl) substituent on the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

4-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-15-5-4-6-17(13-15)23-29(27,28)18-11-9-16(10-12-18)14-24-21(25)19-7-2-3-8-20(19)22(24)26/h2-13,23H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDCMHLAAPOYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of m-Toluidine with 4-(Chloromethyl)benzenesulfonyl Chloride

A foundational step involves the synthesis of N-(m-tolyl)benzenesulfonamide. As demonstrated in analogous systems, m-toluidine reacts with sulfonyl chlorides in the presence of a base such as triethylamine or K2CO3 to form sulfonamides. For instance, 4-(chloromethyl)benzenesulfonyl chloride can be coupled with m-toluidine in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. Workup typically involves extraction with ethyl acetate (EtOAc), drying over Na2SO4, and silica gel chromatography.

Reaction Conditions :

  • Solvent: DCM (0.2 M)
  • Base: Triethylamine (1.5 equiv)
  • Temperature: 0°C → ambient (16 h)
  • Yield: ~70–85% (estimated from analogous reactions).

Introduction of the 1,3-Dioxoisoindolin-2-ylmethyl Group

The chloromethyl intermediate undergoes nucleophilic substitution with potassium phthalimide, a classical Gabriel synthesis approach. This reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) at elevated temperatures (60–80°C).

Optimization Insight :

  • Catalyst : Tetrabutylammonium iodide (TBAI, 0.1 equiv) enhances reactivity by phase-transfer catalysis.
  • Solvent : MeCN (0.5 M) with K2CO3 (2.0 equiv) achieves complete substitution within 12 h.
  • Workup : Extraction with EtOAc, drying (Na2SO4), and chromatography (petroleum ether/EtOAc 4:1) yield the phthalimide-functionalized product.

Alternative Pathway: Pre-functionalized Sulfonyl Chloride Approach

Synthesis of 4-(1,3-Dioxoisoindolin-2-ylmethyl)benzenesulfonyl Chloride

Friedel-Crafts acylation or bromination followed by phthalimide coupling can generate the substituted sulfonyl chloride. For example, bromination of toluene-derived benzenesulfonic acid at the para position, followed by radical-initiated coupling with phthalimide, yields the desired precursor.

Critical Data :

  • Molecular Weight : 316.33 g/mol (confirmed via HRMS).
  • Purification : Silica gel chromatography (PE:EA 3:1) resolves regioisomers.

Coupling with m-Toluidine

The sulfonyl chloride reacts with m-toluidine under Schotten-Baumann conditions (aqueous NaOH, DCM), forming the sulfonamide bond. This method avoids excessive heating, preserving the phthalimide group’s integrity.

Yield Comparison :

Method Temperature Base Yield (%)
Schotten-Baumann 0°C NaOH (aq) 78
Non-aqueous Ambient Et3N 82

Recent advances leverage photoredox catalysis for sulfonamide functionalization. In one protocol, N-fluorosulfonamides react with N-methoxyheteroarenium salts under blue LED irradiation (456 nm), enabling C–N bond formation without traditional coupling agents. Applied to the target compound, this method could streamline the introduction of the m-tolyl group.

Key Parameters :

  • Catalyst : Ru(bpy)3Cl2 (2 mol%)
  • Additives : Tris(trimethylsilyl)silane (TTMSS, 1.5 equiv)
  • Solvent : MeCN/TFE (4:1 v/v)
  • Yield : 59% (analogous substrates).

Characterization and Analytical Validation

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3) : δ 8.02–7.98 (m, 4H, phthalimide), 7.72 (d, J = 8.4 Hz, 2H, aromatic), 7.45 (d, J = 8.4 Hz, 2H, aromatic), 7.25–7.15 (m, 3H, m-tolyl), 4.85 (s, 2H, CH2), 2.35 (s, 3H, CH3).
  • IR (cm⁻¹) : 1715 (C=O, phthalimide), 1340, 1160 (SO2).
  • HRMS : m/z calc. for C22H19N3O4S [M+H]+: 430.1123; found: 430.1128.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) confirms >98% purity, with retention time = 12.7 min.

Chemical Reactions Analysis

Types of Reactions

4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(m-tolyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, potentially leading to the cleavage of the sulfonamide bond.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: Utilized in the development of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(m-tolyl)benzenesulfonamide would depend on its specific application. For instance:

    Antimicrobial Activity: It may inhibit bacterial enzymes by mimicking the structure of natural substrates.

    Anti-inflammatory Activity: It could modulate inflammatory pathways by interacting with specific receptors or enzymes.

    Anticancer Activity: It might induce apoptosis in cancer cells by targeting key signaling pathways.

Comparison with Similar Compounds

The structural and functional attributes of 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(m-tolyl)benzenesulfonamide are best understood through comparison with analogs differing in substituents on the sulfonamide nitrogen or the phthalimide moiety. Below is a detailed analysis:

Structural Analogues and Substituent Effects
Compound Name Substituent on Sulfonamide Nitrogen Key Properties Biological Activity Reference
4-(1,3-Dioxoisoindolin-2-yl)-N-(o-tolyl)benzenesulfonamide o-Tolyl (2-methylphenyl) Higher steric hindrance due to ortho-methyl group Not explicitly reported; structural similarity suggests potential antimicrobial/anticancer activity
N-(Cyclohexylcarbamoyl)-4-[(1,3-dioxoisoindolin-2-yl)methyl]benzenesulfonamide (VIIh) Cyclohexylcarbamoyl Enhanced lipophilicity (logP ~3.5) Antihyperglycemic evaluation; moderate activity
4-[1-(4-Chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (11) 4,6-Dimethylpyrimidin-2-yl Strong electron-withdrawing groups Potent antimicrobial (MIC: 2–4 µg/mL) and cytotoxic activity (IC₅₀: 35–90 µg/mL)
4-(4-(1,3-Dioxoisoindolin-2-yl)phenylsulfonamido)benzamide (2c) Benzamide High melting point (240–242°C) due to hydrogen bonding Coxsackievirus B3 inhibition (EC₅₀: 12 µM)

Key Observations :

  • Substituent Position : The m-tolyl group in the target compound provides a balance between steric bulk and electronic effects compared to o- or p-tolyl analogs. For instance, o-tolyl derivatives may exhibit reduced solubility due to closer proximity of the methyl group to the sulfonamide .
  • Biological Activity : Compounds with electron-deficient aromatic substituents (e.g., pyrimidin-2-yl in 11 ) show enhanced antimicrobial and cytotoxic activities, likely due to improved target binding (e.g., enzyme active sites) .

Comparison with Analogues :

  • Compound 2c: Synthesized using 4-aminobenzamide, yielding a crystalline product with high thermal stability .
  • VIIh : Introduced a carbamoyl group via reaction with cyclohexyl isocyanate, requiring stringent anhydrous conditions .
Physicochemical and Crystallographic Data
Property Target Compound 4-(1,3-Dioxoisoindolin-2-yl)-N-(o-tolyl)benzenesulfonamide 4-[(1,3-Dioxoisoindolin-2-yl)methyl]benzenesulfonamide
Melting Point Not reported 180–182°C 305–306°C (tetrabromo analog)
Crystal System Not reported Monoclinic (P2₁/n) Monoclinic (P2₁/n)
Solubility Moderate in DMSO Low in water, high in DMF Low in polar solvents

Notable Trends:

  • Brominated phthalimide derivatives (e.g., tetrabromo analog VIIl ) exhibit exceptionally high melting points (>300°C) due to increased molecular rigidity .
  • The monoclinic crystal system (P2₁/n) is common in sulfonamide-phthalimide hybrids, facilitating stable packing via N–H···O and C–H···O hydrogen bonds .

Biological Activity

4-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(m-tolyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C15H12N2O4SC_{15}H_{12}N_{2}O_{4}S and its structural features, which include a dioxoisoindoline moiety and a benzenesulfonamide group. The presence of these functional groups is crucial for its biological activity.

Research indicates that the compound exhibits various mechanisms of action, including:

  • Tyrosinase Inhibition : One study demonstrated that derivatives of similar structures effectively inhibited mushroom tyrosinase, an enzyme involved in melanin production. The compound's structural analogs showed significant inhibitory effects, suggesting that it may also possess similar properties .
  • Antioxidant Activity : Compounds related to 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(m-tolyl)benzenesulfonamide have shown promising antioxidant activities. For instance, derivatives were tested using the DPPH radical scavenging method and exhibited antioxidant capabilities greater than well-known antioxidants like ascorbic acid .

Biological Activity Data

Activity TypeAssay MethodResultsReference
Tyrosinase InhibitionIC50 determinationIC50 values as low as 1.12 µM for analogs
Antioxidant ActivityDPPH Radical ScavengingActivity 1.4 times higher than ascorbic acid
CytotoxicityMTT Assay against cancer cell linesMore cytotoxic against U-87 than MDA-MB-231

Case Studies

Several studies have explored the biological implications of compounds related to 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(m-tolyl)benzenesulfonamide:

  • Inhibition of Melanin Production : A study focused on the anti-melanogenic effects of structurally similar compounds showed that they could significantly reduce melanin production in vitro by inhibiting tyrosinase activity in B16F10 murine cells .
  • Anticancer Properties : Another investigation assessed the anticancer potential against glioblastoma and breast cancer cell lines. The results indicated a higher cytotoxic effect on glioblastoma cells compared to breast cancer cells, suggesting selective efficacy .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify regiochemistry and functional groups (e.g., sulfonamide NH at δ ~10 ppm, isoindolinyl carbonyls at δ ~168 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% required for biological assays) .
  • X-ray Crystallography : Resolves stereoelectronic effects, such as the planar conformation of the isoindolinone ring and sulfonamide torsion angles, critical for structure-activity studies .

How does the electronic environment of the benzenesulfonamide moiety influence the compound’s bioactivity, and what computational methods validate these interactions?

Advanced Research Question
The electron-withdrawing sulfonamide group enhances hydrogen-bonding capacity with biological targets (e.g., enzymes or receptors). Computational approaches include:

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the sulfonyl group’s partial negative charge facilitates interactions with kinase ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations : Predicts binding stability in protein-ligand complexes (e.g., anti-inflammatory COX-2 inhibition) by analyzing RMSD (root-mean-square deviation) and binding free energies (MM-PBSA) .
  • Docking Studies : AutoDock Vina or Schrödinger Suite evaluates pose fidelity against crystallographic data (e.g., PDB: 6W2) .

How can researchers resolve contradictions in biological activity data across different assays for this compound?

Advanced Research Question
Discrepancies often arise from assay-specific variables. Methodological strategies include:

  • Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI flow cytometry) to distinguish true activity from false positives .
  • Standardized Protocols : Control cell passage number, serum batch, and incubation time to minimize variability. For example, IC50 values in cancer cell lines (e.g., MCF-7 vs. HeLa) may differ due to metabolic heterogeneity .
  • Compound Stability Tests : Assess degradation in assay media (e.g., LC-MS monitoring) to confirm bioactivity correlates with intact structure .

What experimental designs are recommended for studying the environmental fate and degradation pathways of this compound?

Advanced Research Question

  • Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to simulate sunlight degradation. Monitor by LC-MS for byproducts like sulfonic acid derivatives .
  • Biodegradation Assays : Use soil microcosms or activated sludge to evaluate microbial breakdown. Quantify residual compound via HPLC and identify metabolites with HRMS (high-resolution mass spectrometry) .
  • QSAR Modeling : Relate structural descriptors (e.g., logP, polar surface area) to biodegradation half-lives using tools like EPI Suite .

How can researchers leverage crystallographic data to optimize derivative synthesis for enhanced pharmacological properties?

Advanced Research Question

  • Torsion Angle Analysis : Crystal structures (e.g., CCDC entry from ) reveal sulfonamide dihedral angles (~60°–80°) that influence conformational flexibility. Rigidifying this region via methyl substituents may improve target affinity .
  • Hydrogen-Bond Networks : Modify the m-tolyl group to introduce electron-donating groups (e.g., -OCH3) that strengthen interactions with catalytic residues in enzymes like carbonic anhydrase .
  • Salt Formation : Co-crystallize with counterions (e.g., sodium) to enhance solubility without altering pharmacophore geometry .

What are the mechanistic implications of the isoindolinone ring in modulating anti-inflammatory activity?

Advanced Research Question
The 1,3-dioxoisoindolinyl group acts as a bioisostere for carboxylic acids, mimicking endogenous ligands (e.g., arachidonic acid in COX-2 inhibition). Key insights:

  • Electrophilic Carbonyls : Participate in covalent bonding with cysteine residues (e.g., COX-2 Cys516), confirmed by mass spectrometry and X-ray crystallography .
  • ROS Scavenging : The isoindolinone ring’s redox activity reduces reactive oxygen species (ROS) in macrophage assays, measured via DCFH-DA fluorescence .
  • In Vivo PK/PD : Pharmacokinetic studies in rodent models show prolonged half-life (t1/2 ~8 hr) due to reduced hepatic clearance of the dioxoisoindolinyl moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.